molecular formula C11H8O3 B3054021 2-Phenylfuran-3-carboxylic acid CAS No. 57697-76-4

2-Phenylfuran-3-carboxylic acid

Cat. No.: B3054021
CAS No.: 57697-76-4
M. Wt: 188.18 g/mol
InChI Key: JFLHLECAMDNXRC-UHFFFAOYSA-N
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Description

2-Phenylfuran-3-carboxylic acid (CAS: 57697-76-4) is a heterocyclic compound featuring a furan ring substituted with a phenyl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHLECAMDNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284093
Record name 2-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57697-76-4
Record name NSC35565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted to furan derivatives through decarbonylation or other catalytic processes. The phenyl group and carboxylic acid functionalities are then introduced through subsequent chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylfuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, its derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Phenyl-3-furancarboxylate (CAS: Not specified)
  • Structure : Ester derivative of 2-phenylfuran-3-carboxylic acid, with an ethyl group replacing the carboxylic acid’s hydroxyl.
  • Properties : Lower polarity due to the ester group, enhancing volatility. Used as a flavoring agent (cherry/fruity taste) in food chemistry.
  • Key Difference : The ester group reduces reactivity in nucleophilic acyl substitution compared to the carboxylic acid, altering its applications .
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic Acid Hydrochloride (CAS: 435341-95-0)
  • Structure: Incorporates a morpholinomethyl group at position 5 and exists as a hydrochloride salt.
  • Properties : Enhanced water solubility due to the hydrophilic morpholine group and ionic hydrochloride form. Likely used in drug delivery systems to improve bioavailability.

Substituent Position and Electronic Effects

2-Methyl-5-phenylfuran-3-carboxylic Acid
  • Structure : Methyl group at position 2 and phenyl at position 4.
  • Properties : Positional isomerism reduces steric hindrance at position 2 compared to this compound. May exhibit distinct reactivity in electrophilic substitution.
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS: 131524-46-4)
  • Structure : Chlorine substituent on the phenyl ring and a dioxolane group at position 2.
  • Properties : Chlorine increases lipophilicity, enhancing membrane permeability. The dioxolane group may improve metabolic stability.
  • Applications : Likely explored in antimicrobial or anticancer agents due to halogenated aromatic systems .

Fused-Ring Analogs

2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acid Derivatives
  • Structure: Fused quinoline and benzofuran systems with a methylenedioxy group.
  • Properties : Extended π-conjugation improves planar stacking, relevant in materials science (e.g., organic semiconductors).
  • Applications: Potential pharmacophores in medicinal chemistry due to dual heterocyclic motifs .

Physicochemical and Toxicological Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Solubility Key Features
This compound 188.17 (calculated) Low (carboxylic acid) High reactivity in acid-base reactions
Ethyl 2-phenyl-3-furancarboxylate 216.23 Moderate (ester) Volatile, flavoring applications
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid HCl 323.77 High (ionic salt) Enhanced bioavailability

Biological Activity

2-Phenylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol

The compound features a furan ring with a phenyl substituent and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes. The mechanism involves the acidification of the cytoplasm, leading to cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which plays a crucial role in inflammatory responses.

Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced levels of TNF-α and IL-6 compared to untreated controls, indicating its potential for managing inflammatory conditions .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Ascorbic Acid50
Trolox30

The biological activities of this compound can be explained by its interaction with specific molecular targets:

  • Antimicrobial Action : The compound penetrates bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Anti-inflammatory Mechanism : It inhibits key signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the phenyl ring have led to compounds with improved potency against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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